

# In Vitro Potency and IC50 of WNK-IN-11-d3: A Technical Guide

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Compound of Interest		
Compound Name:	WNK-IN-11-d3	
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This technical guide provides an in-depth overview of the in vitro potency and IC50 of **WNK-IN-11-d3**, a deuterated analog of the potent and selective WNK (With-No-Lysine) kinase inhibitor, WNK-IN-11. This document details the inhibitory activity of the compound, the experimental methodologies for its characterization, and the relevant signaling pathways.

## Core Data Presentation: In Vitro Potency of WNK-IN-11

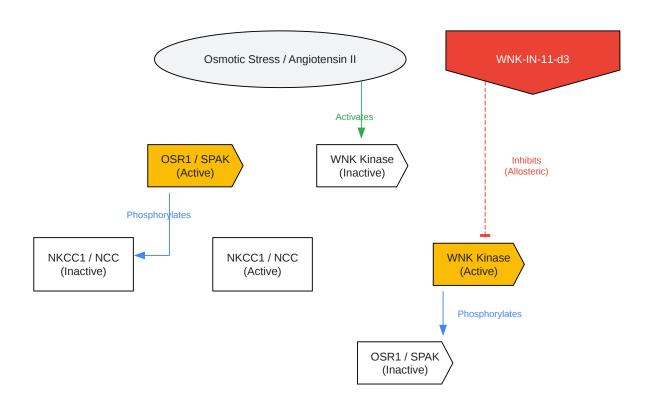
**WNK-IN-11-d3** is a deuterated version of WNK-IN-11, and as such, its in vitro potency is expected to be comparable to the parent compound. WNK-IN-11 is a potent, selective, and orally active allosteric inhibitor of WNK kinases.[1] It functions through an ATP-noncompetitive mechanism of inhibition.[2] The inhibitory activity of WNK-IN-11 has been characterized against several WNK kinase isoforms, demonstrating significant selectivity.

Kinase Target	IC50 (nM)	Selectivity vs. WNK1	Reference
WNK1	4	-	[1][2]
WNK2	228	57-fold	[3]
WNK4	>3900	~1000-fold	[3]



## **WNK Signaling Pathway**

WNK kinases are key regulators of ion homeostasis and blood pressure.[4] They are serine/threonine kinases that phosphorylate and activate the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline-alanine-rich kinase). [5][6] Activated OSR1/SPAK, in turn, phosphorylate and regulate the activity of ion cotransporters such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC). [5][6] This signaling cascade plays a crucial role in controlling cellular ion transport and maintaining blood pressure.



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WNK Kinase Signaling Pathway and Inhibition by WNK-IN-11-d3.

## **Experimental Protocols**

The in vitro potency (IC50) of WNK inhibitors like **WNK-IN-11-d3** can be determined using various biochemical assays. The two primary methods detailed here are the ADP-Glo<sup>™</sup> Kinase Assay and the Microfluidic Mobility Shift Assay.

## **ADP-Glo™** Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

#### Materials:

- WNK kinase (e.g., recombinant human WNK1)
- Kinase substrate (e.g., OSR1 peptide)
- WNK-IN-11-d3 (or WNK-IN-11)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 2 mM MnCl<sub>2</sub>, 50 μM DTT)[7]
- 384-well white assay plates

#### Procedure:

- Compound Preparation: Prepare a serial dilution of **WNK-IN-11-d3** in DMSO. Further dilute the compound in the kinase buffer to the desired final concentrations.
- Kinase Reaction:
  - $\circ$  Add 2.5  $\mu$ L of the diluted **WNK-IN-11-d3** or vehicle (DMSO) to the wells of a 384-well plate.

## Foundational & Exploratory



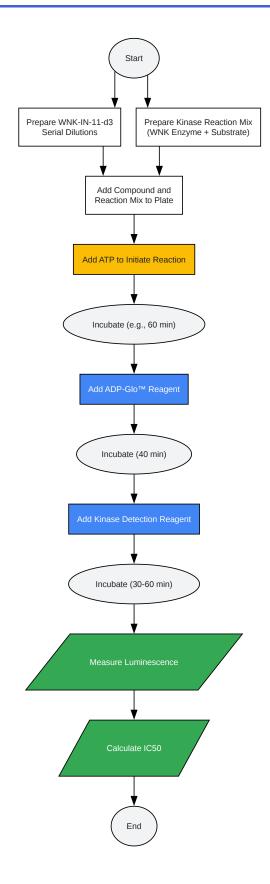


- $\circ$  Add 2.5  $\mu L$  of a solution containing the WNK kinase and the OSR1 peptide substrate in kinase buffer.
- $\circ$  Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

#### ADP Detection:

- Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence using a plate reader.
- IC50 Determination: The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.





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Workflow for the ADP-Glo  $\ ^{\text{\tiny TM}}$  Kinase Assay.



## **Microfluidic Mobility Shift Assay**

This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by separating them based on their electrophoretic mobility in a microfluidic chip.

#### Materials:

- WNK kinase (e.g., recombinant human WNK1)
- Fluorescently labeled substrate peptide (e.g., FAM-labeled OSR1 peptide)
- WNK-IN-11-d3 (or WNK-IN-11)
- ATP
- Reaction Buffer (e.g., 20 mM HEPES-Na pH 7.5, 1 mM MnCl<sub>2</sub>, 0.01% Tween 20, 2 mM DTT)
   [6]
- Stop Buffer (e.g., 100 mM HEPES-Na pH 7.5, 0.015% Brij-35, 20 mM EDTA, 5% DMSO)
- Microfluidic chip-based electrophoresis platform (e.g., Caliper LabChip)

#### Procedure:

- Compound and Enzyme Pre-incubation:
  - Prepare serial dilutions of WNK-IN-11-d3 in DMSO.
  - In a 384-well plate, pre-incubate the WNK kinase with the diluted inhibitor or vehicle for a specified time (e.g., 60 minutes) in the reaction buffer.[3]
- Kinase Reaction:
  - Initiate the reaction by adding a mixture of the fluorescently labeled substrate peptide and ATP to each well.
  - Incubate the plate at room temperature for a set period (e.g., 3 hours).[6]

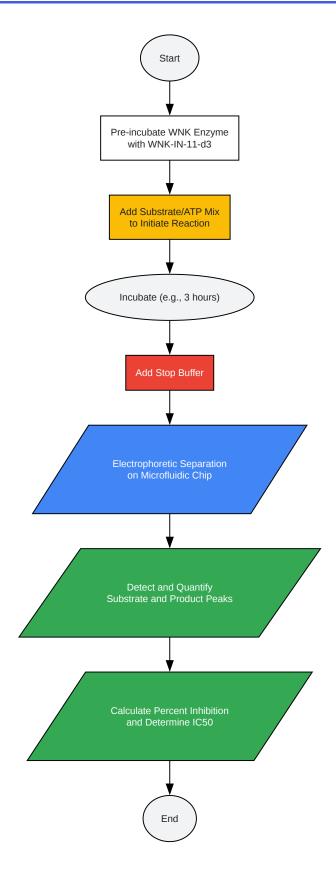
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- Reaction Termination: Stop the reaction by adding the stop buffer.
- Electrophoretic Separation:
  - Place the 384-well plate into the microfluidic electrophoresis instrument.
  - The instrument aspirates samples from each well onto a microfluidic chip.
  - An electric field is applied, separating the phosphorylated product from the nonphosphorylated substrate based on their charge-to-mass ratio.
- Data Acquisition: The fluorescence of the substrate and product peaks is detected and quantified. The percent conversion is calculated as the ratio of the product peak height to the sum of the substrate and product peak heights.
- IC50 Determination: The percent inhibition is calculated based on the percent conversion in the presence of the inhibitor relative to controls. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.





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Workflow for the Microfluidic Mobility Shift Assay.



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